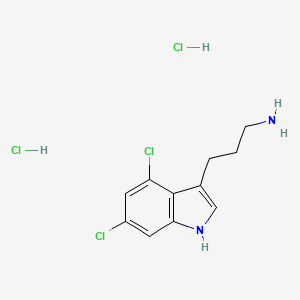
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol is an organic compound with the molecular formula C10H16N2O This compound features a pyridine ring substituted with an amino group, a methyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-iodopyridine with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in tetrahydrofuran (THF) and triethylamine under an argon atmosphere at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-amino-3-methyl-2-(pyridin-2-yl)butan-2-one.
Reduction: Formation of 4-amino-3-methyl-2-(pyridin-2-yl)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but with an alkyne group instead of an amino group.
4-Amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring with two pyridine substituents.
2-Chloro-N-(3-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine: Features a thieno[2,3-d]pyrimidine ring system with a pyridine substituent.
Uniqueness
4-Amino-3-methyl-2-(pyridin-2-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the same carbon atom is relatively uncommon and contributes to its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-amino-3-methyl-2-pyridin-2-ylbutan-2-ol |
InChI |
InChI=1S/C10H16N2O/c1-8(7-11)10(2,13)9-5-3-4-6-12-9/h3-6,8,13H,7,11H2,1-2H3 |
Clé InChI |
GEWSDUAVVKLBFB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C)(C1=CC=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)





![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
![3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)


